molecular formula C12H14FNO B1311837 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- CAS No. 878887-93-5

2-Piperidinone, 3-[(4-fluorophenyl)methyl]-

Cat. No. B1311837
M. Wt: 207.24 g/mol
InChI Key: YZHUFKNGGSTLGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Piperidinone, 3-[(4-fluorophenyl)methyl]-” were not found, there are related compounds that have been synthesized. For example, a series of 3-[(4-fluorophenyl)methyl]piperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases were prepared in good yield (73–85 %), in five steps starting from 1-[(4-fluorophenyl)methyl]piperazine and ethyl chloroacetate, with use of microwave irradiation .

Scientific Research Applications

1. Antimycobacterial Applications

2-Piperidinone derivatives, such as 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, have demonstrated significant in vitro and in vivo antimycobacterial activity. One study found that these compounds were highly potent against Mycobacterium tuberculosis, with some being more effective than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

2. Synthesis and Medicinal Chemistry

Another aspect of research focuses on the synthesis of 2-Piperidinone derivatives for potential medicinal applications. For instance, the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, has been described. This involves a domino process leading to biologically interesting polysubstituted piperidines (Salgado et al., 2019).

3. Development of Serotonin Reuptake Inhibitors

Compounds such as (3S,4R)-4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine are selective serotonin reuptake inhibitors (SSRIs) used in antidepressant medications. The synthesis and biological evaluations of such compounds have been explored, highlighting their potential therapeutic applications (Keverline-Frantz et al., 1998).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHUFKNGGSTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437892
Record name 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinone, 3-[(4-fluorophenyl)methyl]-

CAS RN

878887-93-5
Record name 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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